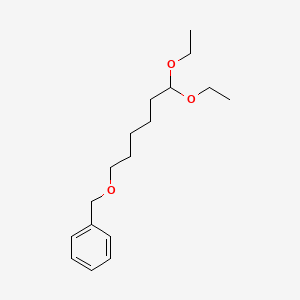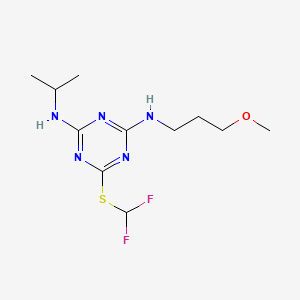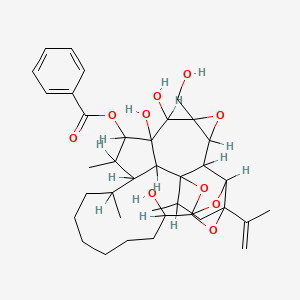
Gnidimacrin, 18-de(benzoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 435021” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 435021 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of CID 435021 may involve large-scale chemical processes that are optimized for efficiency and yield. These processes are designed to produce the compound in significant quantities while maintaining high purity and consistency. The methods used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: CID 435021 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions involving CID 435021 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of CID 435021 depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
CID 435021 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, CID 435021 could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 435021 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied using molecular biology techniques and computational modeling.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 435021 can be identified based on their chemical structure and properties. These compounds may share certain characteristics but also have unique features that distinguish them from CID 435021.
Uniqueness: The uniqueness of CID 435021 lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Conclusion
CID 435021 is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties and the ability to undergo diverse chemical reactions make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
CAS No. |
81774-58-5 |
|---|---|
Molecular Formula |
C37H50O10 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[10,11,22-trihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C37H50O10/c1-19(2)33-17-21(4)36-26-29(33)45-37(46-33,47-36)24(39)16-12-7-6-9-13-20(3)25-22(5)28(43-31(40)23-14-10-8-11-15-23)35(42,27(25)36)32(41)34(18-38)30(26)44-34/h8,10-11,14-15,20-22,24-30,32,38-39,41-42H,1,6-7,9,12-13,16-18H2,2-5H3 |
InChI Key |
MIQXWLWKVCOSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)

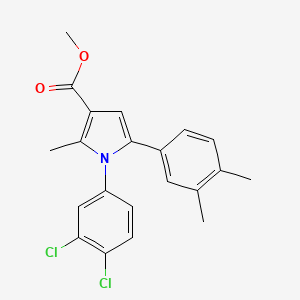
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
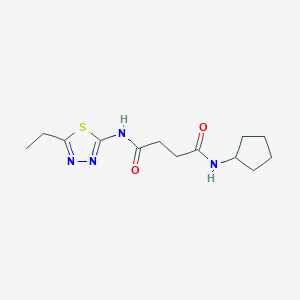
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)


![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)


